molecular formula C18H13ClFN3O2 B2392068 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide CAS No. 941952-40-5

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2392068
CAS No.: 941952-40-5
M. Wt: 357.77
InChI Key: TUAHNQDQBGNAJV-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a dihydropyridine ring, and a benzyl group substituted with chlorine and fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an organohalide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate boron reagents, optimizing reaction conditions such as temperature and solvent, and ensuring the reaction’s scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one substituent with another, potentially modifying the compound’s activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halides and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the compound’s structure and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-(pyridin-2-yl)-1,2-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-pyridin-2-ylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-14-6-3-7-15(20)13(14)11-23-10-4-5-12(18(23)25)17(24)22-16-8-1-2-9-21-16/h1-10H,11H2,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHNQDQBGNAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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